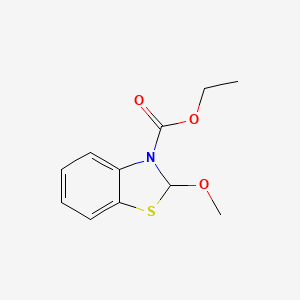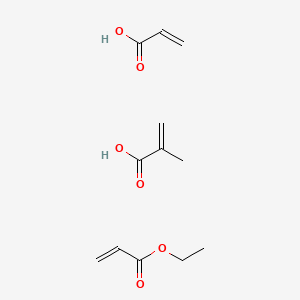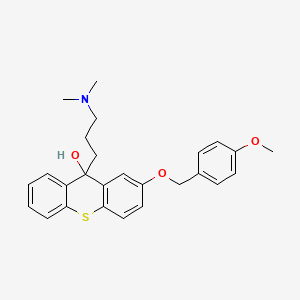
Heptanedioic acid, 2-methylene-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptanedioic acid, 2-methylene-, diethyl ester is an organic compound with the molecular formula C11H18O4. It is a derivative of heptanedioic acid, where the hydrogen atoms of the carboxyl groups are replaced by ethyl groups, and one of the methylene groups is substituted with a methylene group. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Heptanedioic acid, 2-methylene-, diethyl ester can be synthesized through esterification reactions. One common method involves the reaction of heptanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion and obtain the diethyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The esterification reaction is followed by purification steps such as distillation to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Heptanedioic acid, 2-methylene-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methylene group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Heptanedioic acid derivatives.
Reduction: Diethyl heptanediol.
Substitution: Halogenated heptanedioic acid esters.
Wissenschaftliche Forschungsanwendungen
Heptanedioic acid, 2-methylene-, diethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of heptanedioic acid, 2-methylene-, diethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical processes. The methylene group can also interact with enzymes and other proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Heptanedioic acid, dimethyl ester
- Pentanedioic acid, 2-methylene-, dimethyl ester
- Hexanedioic acid, 2-methyl-5-methylene-, dimethyl ester
Uniqueness
Heptanedioic acid, 2-methylene-, diethyl ester is unique due to its specific substitution pattern and the presence of ethyl ester groups. This structural uniqueness imparts distinct reactivity and properties compared to similar compounds, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
34762-19-1 |
|---|---|
Molekularformel |
C12H20O4 |
Molekulargewicht |
228.28 g/mol |
IUPAC-Name |
diethyl 2-methylideneheptanedioate |
InChI |
InChI=1S/C12H20O4/c1-4-15-11(13)9-7-6-8-10(3)12(14)16-5-2/h3-9H2,1-2H3 |
InChI-Schlüssel |
PNSRVQKIEKYGPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCC(=C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene](/img/structure/B14695966.png)







